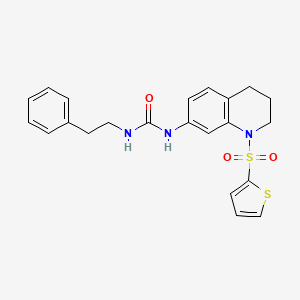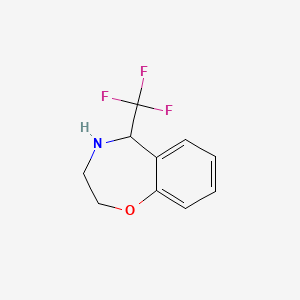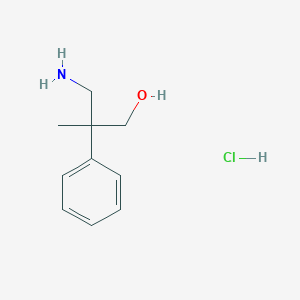![molecular formula C15H17NO5S B2547798 3-(Benzolsulfonyl)-N-[2-(Furan-3-yl)-2-hydroxyethyl]propanamid CAS No. 1396683-71-8](/img/structure/B2547798.png)
3-(Benzolsulfonyl)-N-[2-(Furan-3-yl)-2-hydroxyethyl]propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide is a chemical entity that appears to be related to the class of compounds that include furan derivatives and phenylsulfonyl moieties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to afford a dianion, which can then react with aldehydes and ketones to yield γ-hydroxy amides. These intermediates can be further converted to 5-alkyl-2(5H)-furanones, as described in the first paper . This suggests that a similar approach could potentially be used for the synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes a furan ring, which is a five-membered aromatic ring with oxygen, and a phenylsulfonyl group attached to a propanamide backbone. The stereochemistry of such compounds can be significant, as optically active isomers of related furanones have been prepared . The specific molecular structure of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide would include these functional groups, but the exact configuration and conformation would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The related compounds discussed in the papers are reactive intermediates that can participate in further chemical transformations. For instance, the γ-hydroxy amides obtained from the reaction with the dianion can cyclize to form furanones . Additionally, the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides leads to the formation of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which exhibit biological activity . These reactions highlight the potential reactivity of the furan and propanamide moieties in such compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide are not directly reported, the properties of similar compounds can provide some insights. The solubility, melting point, and stability of these compounds would be influenced by the presence of the furan ring and the phenylsulfonyl group. The biological activity of related compounds, such as their root growth-inhibitory activity, has been examined, indicating that these compounds could have potential applications in agriculture or as bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
Übersicht: 3-(Benzolsulfonyl)-N-[2-(Furan-3-yl)-2-hydroxyethyl]propanamid hat in der medizinischen Chemie aufgrund seiner strukturellen Merkmale und potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt.
Anwendungen:- Proteinkinase-Inhibitoren: Die Sulfonamidgruppe und der Furanring der Verbindung tragen zu ihrer Kinase-inhibitorischen Aktivität bei. Forscher untersuchen ihr Potenzial als Kinase-Inhibitor für die Krebsbehandlung .
- Entzündungshemmende Mittel: Die Hydroxyethylgruppe und der Phenylsulfonylrest deuten auf entzündungshemmende Eigenschaften hin. Untersuchungen konzentrieren sich auf seine Rolle bei der Modulation von Entzündungspfaden .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c17-14(12-6-8-21-11-12)10-16-15(18)7-9-22(19,20)13-4-2-1-3-5-13/h1-6,8,11,14,17H,7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUTYYKNUOKRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)




![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)
![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)


![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)

